REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].Cl.[CH3:9][NH:10][O:11][CH3:12]>C(N(CC)CC)C>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([N:10]([O:11][CH3:12])[CH3:9])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
29.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained below 25° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise over about 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
resulting in precipitation
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 100 mL of diethyl ether and 100 mL of saturated aqueous sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with an additional 100 mL of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
the aqueous fractions were back-extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |